

# Spectroscopic Characterization of Diphenylphosphinic Chloride: A Technical Guide

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## Compound of Interest

Compound Name: *Diphenylphosphinic chloride*

Cat. No.: *B046034*

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This technical guide provides an in-depth analysis of the spectroscopic properties of **diphenylphosphinic chloride** ( $C_{12}H_{10}ClOP$ ), a key reagent in organic synthesis, particularly in the preparation of bidentate ligands and peptide coupling agents. This document summarizes key quantitative data from various spectroscopic techniques, details experimental protocols for data acquisition, and presents logical relationships of its chemical structure.

## Core Spectroscopic Data

The following sections provide a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data for **diphenylphosphinic chloride**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **diphenylphosphinic chloride** in solution. The spectra are typically recorded in deuterated chloroform ( $CDCl_3$ ).

**$^1H$  NMR Spectroscopy:** The proton NMR spectrum exhibits multiplets in the aromatic region, corresponding to the protons of the two phenyl rings. The distinct chemical shifts are influenced by the electron-withdrawing nature of the phosphoryl group and the chlorine atom.

**$^{13}C$  NMR Spectroscopy:** The carbon NMR spectrum provides information on the carbon framework of the molecule. The signals for the phenyl carbons are observed in the aromatic

region, with their chemical shifts influenced by the phosphorus-carbon coupling.

**<sup>31</sup>P NMR Spectroscopy:** Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. **Diphenylphosphinic chloride** exhibits a single resonance in the <sup>31</sup>P NMR spectrum, and its chemical shift is indicative of the pentavalent phosphorus center.

Spectroscopic Technique	Nucleus	Chemical Shift (ppm)
<sup>1</sup> H NMR	Phenyl H	7.87 - 7.90, 7.57 - 7.59, 7.49 - 7.52[1]
<sup>13</sup> C NMR	Phenyl C	Data not explicitly available in search results.
<sup>31</sup> P NMR	<sup>31</sup> P	Data not explicitly available in search results.

## Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of **diphenylphosphinic chloride**, providing insights into its functional groups and overall structure.

**Infrared (IR) Spectroscopy:** The IR spectrum is characterized by strong absorptions corresponding to the P=O and P-Cl stretching vibrations, as well as characteristic bands for the phenyl groups.

**Raman Spectroscopy:** The Raman spectrum complements the IR data, offering information on the non-polar bonds and the overall symmetry of the molecule.

Spectroscopic Technique	Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
FT-IR	Data not explicitly available in search results.	P=O stretch, P-Cl stretch, C-H stretch (aromatic), C=C stretch (aromatic)
FT-Raman	Data not explicitly available in search results.	Phenyl ring modes, P-C stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **diphenylphosphinic chloride**, aiding in its identification and structural confirmation. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
236	50.1	$[M]^+$ (Molecular Ion)
235	100.0	$[M-H]^+$
201	46.4	$[M-Cl]^+$
199	40.8	$[(C_6H_5)_2P]^+$
152	8.6	$[C_{12}H_8]^+$
77	25.1	$[C_6H_5]^+$
51	13.9	$[C_4H_3]^+$

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison.

### NMR Spectroscopy

- **Sample Preparation:** A sample of **diphenylphosphinic chloride** is dissolved in deuterated chloroform ( $CDCl_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:**  $^1H$ ,  $^{13}C$ , and  $^{31}P$  NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker WH-270 or a 400 MHz instrument.[\[1\]](#)[\[2\]](#)
- **$^1H$  NMR Parameters:** The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Parameters: The spectrum is typically acquired with proton decoupling to simplify the spectrum and enhance sensitivity.
- $^{31}\text{P}$  NMR Parameters: The spectrum is referenced to an external standard of 85%  $\text{H}_3\text{PO}_4$ .

## Vibrational Spectroscopy

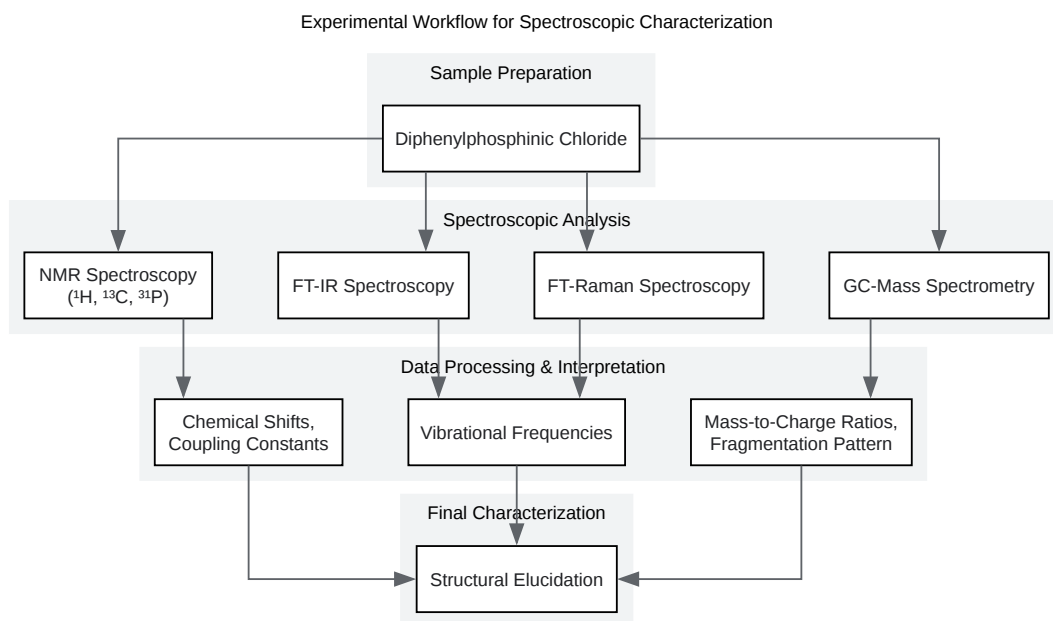
- Sample Preparation: For FT-IR analysis of the neat liquid, a thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.<sup>[3]</sup> For FT-Raman, the liquid sample can be analyzed directly in a glass vial.
- Instrumentation: FT-IR spectra can be recorded on an instrument like a Bruker Tensor 27 FT-IR spectrometer.<sup>[2]</sup> FT-Raman spectra can be obtained using an instrument such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer with a Nd:YAG laser source.<sup>[4]</sup>
- Data Acquisition: Spectra are typically recorded at room temperature over a standard wavenumber range (e.g.,  $4000\text{--}400\text{ cm}^{-1}$ ).

## Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities.
- Instrumentation: A GC-MS system is used, with the mass spectrometer operating under electron ionization (EI) mode.
- GC Parameters: A suitable capillary column (e.g., a nonpolar or medium-polarity column) is used. The oven temperature is programmed to ensure good separation of the analyte. The injector temperature is typically set to  $250\text{ }^\circ\text{C}$ .
- MS Parameters: The mass spectrometer is operated in full scan mode to obtain the fragmentation pattern. The ionization energy is typically 70 eV.

## Visualizations

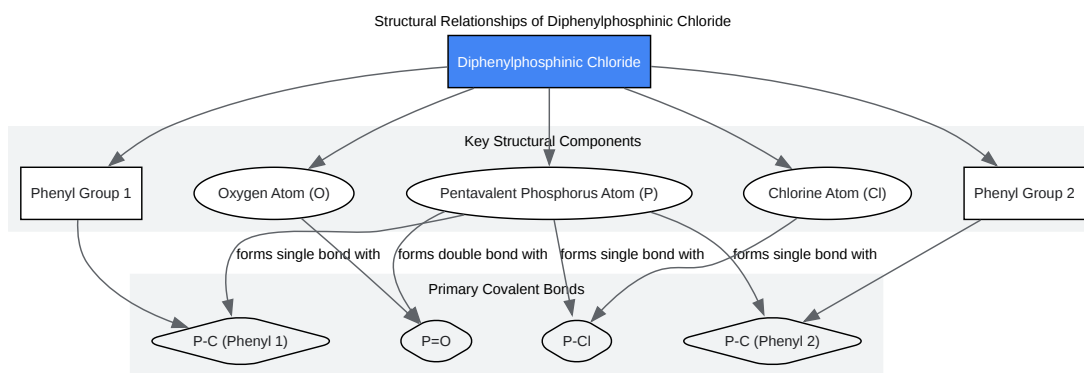
## Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for the spectroscopic analysis of **diphenylphosphinic chloride**.

## Logical Relationship of Diphenylphosphinic Chloride's Chemical Structure



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Caption: Key structural features and bonding in **diphenylphosphinic chloride**.

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## References

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